4-Bromo-2-(trifluoromethyl)furan

Description

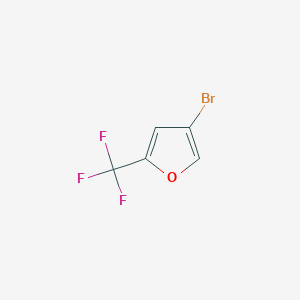

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3O/c6-3-1-4(10-2-3)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECHDGCZVYAQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166878-56-2 | |

| Record name | 4-bromo-2-(trifluoromethyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Chemical Transformations of 4 Bromo 2 Trifluoromethyl Furan

Electronic Effects and Reactivity of the Furan (B31954) Ring

The reactivity of the furan ring in "4-Bromo-2-(trifluoromethyl)furan" is significantly influenced by the electronic properties of its substituents, the bromine atom and the trifluoromethyl group. These substituents affect the electron density of the furan ring, thereby influencing its susceptibility to attack by electrophiles and nucleophiles.

Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions

Furan itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the 2 and 5 positions. pearson.commatanginicollege.ac.in The presence of substituents on the furan ring can alter this inherent regioselectivity. numberanalytics.com In the case of this compound, the positions available for substitution are C3 and C5.

For electrophilic substitution , the directing effects of the existing substituents must be considered. The bromine at C4 is a deactivating group but directs electrophiles to the ortho and para positions. libretexts.org The trifluoromethyl group at C2 is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. nih.govd-nb.infobeilstein-journals.org The strong inductive effect of the -CF3 group significantly reduces the electron density of the furan ring, making electrophilic substitution more difficult. nih.gov The interplay of these effects would likely direct an incoming electrophile to the C5 position, which is para to the bromine and meta to the trifluoromethyl group.

Regarding nucleophilic aromatic substitution , the electron-withdrawing nature of the trifluoromethyl group is expected to activate the furan ring for such reactions. acs.orgconicet.gov.ar Nucleophilic attack is generally favored at positions where the electron density is lowest. The powerful electron-withdrawing trifluoromethyl group at C2 and the bromine at C4 would make the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack.

Influence of Bromine and Trifluoromethyl Substituents on Ring Activation/Deactivation

The substituents on an aromatic ring determine whether the ring is activated or deactivated towards electrophilic attack. libretexts.orgwikipedia.org Activating groups increase the reaction rate compared to benzene (B151609), while deactivating groups decrease it. libretexts.org

The bromine atom at the C4 position is considered a deactivating group due to its inductive electron-withdrawing effect. libretexts.org However, it possesses lone pairs of electrons that can be donated through resonance, which can partially offset the deactivating inductive effect. libretexts.org

The trifluoromethyl group (-CF3) is a potent deactivating group. nih.govd-nb.infobeilstein-journals.org Its strong electron-withdrawing inductive effect significantly reduces the electron density of the furan ring, making it less susceptible to electrophilic attack. nih.govd-nb.infobeilstein-journals.org This deactivation is a result of the high electronegativity of the fluorine atoms. d-nb.infobeilstein-journals.org

Functional Group Interconversions at Bromine and Trifluoromethyl Positions

The bromine and trifluoromethyl groups on the furan ring serve as handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

The bromine atom at the C4 position is particularly amenable to transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. acs.org The bromine at C4 of this compound can be readily displaced by various aryl or heteroaryl groups using this method. scispace.comsemanticscholar.orgrsc.org The general procedure involves reacting the bromo-furan with a boronic acid in the presence of a palladium catalyst and a base. scispace.com The reaction conditions, such as the choice of catalyst, ligand, and solvent, can be optimized to achieve high yields. acs.orgsemanticscholar.org

Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent and an organohalide, also typically catalyzed by palladium or nickel. rsc.orgacs.orgillinois.edu The C-Br bond at the C4 position can participate in Negishi coupling to introduce alkyl, aryl, or other organic fragments. acs.orgbeilstein-journals.org Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents. rsc.org

| Coupling Reaction | Catalyst | Coupling Partner | General Outcome |

|---|---|---|---|

| Suzuki-Miyaura | Palladium complexes (e.g., Pd(PPh3)4) | Aryl/heteroaryl boronic acids | Formation of a new C-C bond at the C4 position, replacing bromine. |

| Negishi | Palladium or Nickel complexes | Organozinc reagents (e.g., R-ZnX) | Formation of a new C-C bond at the C4 position, replacing bromine. |

Nucleophilic Displacements of Bromine

The bromine atom on the furan ring can also be displaced by various nucleophiles, although this may require activation by the electron-withdrawing trifluoromethyl group. acs.org The electron-deficient nature of the ring enhances its susceptibility to nucleophilic attack. acs.orgconicet.gov.ar This allows for the introduction of a range of functional groups, such as alkoxides, thiolates, and amines, at the C4 position. The reaction conditions would typically involve heating the bromo-furan with the desired nucleophile, sometimes in the presence of a catalyst.

Cycloaddition and Pericyclic Reactions

The furan ring possesses diene character, allowing it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comcore.ac.uk In a Diels-Alder reaction, a diene reacts with a dienophile to form a six-membered ring. numberanalytics.com

The reactivity of the furan ring in this compound as a diene in cycloaddition reactions is expected to be influenced by its substituents. The electron-withdrawing trifluoromethyl group can activate the furan ring to react with electron-rich dienophiles in a Diels-Alder reaction with inverse electron demand. Conversely, it would be expected to be less reactive towards electron-poor dienophiles in a normal Diels-Alder reaction. The regioselectivity of the cycloaddition would be governed by the electronic and steric effects of both the bromine and trifluoromethyl substituents. nih.gov Studies on substituted furans in cycloaddition reactions have shown that the regiochemical outcome is sensitive to the nature of the substituents. nih.govmdpi.com

Diels-Alder Reactions Involving Furan Derivatives as Dienes

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can utilize furan and its derivatives as the diene component. wiley-vch.de However, the aromatic character of furan reduces its reactivity compared to non-aromatic dienes like cyclopentadiene. rsc.org The reactivity and selectivity of furans in these cycloadditions are highly sensitive to the electronic nature of their substituents. rsc.org

The introduction of a strong electron-withdrawing group, such as the trifluoromethyl (CF₃) group at the 2-position, generally decreases the reactivity of the furan ring in normal-electron-demand Diels-Alder reactions. rsc.org This is due to the lowering of the Highest Occupied Molecular Orbital (HOMO) energy of the furan diene. Conversely, electron-donating groups tend to increase reactivity. rsc.org Despite this, fluorinated furans participate in specific Diels-Alder reactions, often leading to valuable, highly functionalized aromatic compounds through subsequent transformations of the initial cycloadducts. For instance, the reaction of 2-heterosubstituted furans with hexafluoro-2-butyne (B1329351) yields a 7-oxabicyclo[2.2.1]heptadiene intermediate which readily undergoes ring-opening to produce substituted 2,3-di(trifluoromethyl)phenols. nih.gov This cascade process highlights a synthetically valuable pathway where the initial cycloaddition is a key step. nih.gov

Computational studies have been employed to understand and predict the outcomes of these reactions. Density Functional Theory (DFT) calculations have revealed that some Diels-Alder reactions involving fluorinated dienophiles and substituted furans proceed through highly polar transition states, which can be stabilized by Lewis acid catalysts and polar solvents. acs.orgsci-hub.se In some cases, the presence of fluorine atoms on the dienophile is crucial for the reaction to occur at all. acs.orgsci-hub.se

Table 1: Examples of Diels-Alder Reactions with Substituted Furans

| Diene | Dienophile | Conditions | Product/Outcome | Reference(s) |

| Furan / Substituted Furans | Ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate | Sn(IV) catalyst | High yield of cycloadducts; non-fluorinated dienophile fails to react. | acs.orgsci-hub.se |

| 2-Heterosubstituted Furans | Hexafluoro-2-butyne | Heat | 4-Heterosubstituted 2,3-di(trifluoromethyl)phenols via ring-opening of the initial adduct. | nih.gov |

| Furan | Maleic Anhydride (B1165640) | Not specified | Less reactive and less endo-selective compared to cyclopentadiene. | rsc.org |

| Furan | 3-Bromo-1-phenylprop-2-ynone | DFT Calculation (B3LYB/6-311G(d,p)) | Cycloaddition is regioselective. | researchgate.net |

Cascade Cyclization-Aromatization Pathways

Cascade reactions, where multiple bonds are formed in a single operation, provide an efficient strategy for synthesizing complex molecules from simple precursors. acs.org For furan derivatives like this compound, cascade sequences that conclude with an aromatization step are particularly significant.

A prominent example is the Diels-Alder/aromatization sequence discussed previously. The initial [4+2] cycloadduct, a 7-oxanorbornadiene (B1225131) derivative, is often unstable and can be readily converted to a stable aromatic ring. The reaction between 2-heterosubstituted furans and hexafluoro-2-butyne exemplifies this, where the intermediate cycloadduct undergoes a regiospecific opening of the 7-oxa bridge to furnish a substituted phenol. nih.gov This process effectively transforms the furan ring into a benzene ring in a single synthetic operation. nih.gov

Radical-initiated cascades also offer pathways to complex heterocyclic systems. researchgate.net For example, a trifluoromethyl radical can trigger a cascade involving addition to an enyne, intramolecular cyclization, and a terminating step to yield highly functionalized cyclic compounds. researchgate.net While not starting from the furan itself, these methods highlight the utility of radical cascades in constructing fluorinated heterocycles. Another approach involves the transition-metal-free synthesis of 2,5-diarylfurans from 1,3-dienes, which proceeds through an endoperoxide intermediate that dehydrates to the aromatic furan. acs.org Catalyst-controlled cascade annulations between diyne-carbonyls and alkenes can also generate complex polycyclic systems, although the presence of a trifluoromethyl group on a reactant has been shown to inhibit the reaction in certain cases. acs.org

Acid-Catalyzed Transformations and Ring Stability

The stability of the furan ring under acidic conditions is a critical factor that often limits its synthetic utility. mdpi.com Many furanic compounds are prone to polymerization or hydrolytic ring-opening in the presence of acid. mdpi.comresearchgate.net However, the introduction of strong electron-withdrawing substituents, particularly at the α-positions (C2 or C5), significantly enhances the stability of the furan ring. mdpi.com

The trifluoromethyl group at the C2-position of this compound makes the ring exceptionally stable in acidic media. mdpi.comacs.org Research has demonstrated that 2-(trifluoromethyl)furans can be considered "extraordinarily stable" even in concentrated sulfuric acid. acs.org This enhanced stability is attributed to the electron-withdrawing nature of the CF₃ group, which deactivates the furan ring towards electrophilic attack, the primary mechanism of acid-catalyzed degradation.

This stability allows for synthetic transformations to be performed on or with this compound under acidic conditions that would be destructive to simpler furans. For instance, Brønsted acid-catalyzed reactions, such as the synthesis of substituted furans from γ-hydroxy-α,β-unsaturated ketones, have been shown to tolerate strongly electron-withdrawing groups like trifluoromethyl on the reactants. rsc.org This robustness expands the synthetic toolbox available for modifying trifluoromethylated furans, making them valuable scaffolds for more complex molecules. mdpi.com

Radical Reactions and Their Synthetic Utility

Free radical reactions offer a powerful and complementary approach to ionic reactions for functionalizing organic molecules. lumenlearning.com The trifluoromethyl group is frequently installed using radical-based methods, and the furan ring is a suitable substrate for such transformations. acs.orgresearchgate.net

The general mechanism for the radical fluoroalkylation of 2-substituted furans involves the generation of a fluoroalkyl radical (like •CF₃), which is a potent electrophile. mdpi.com This radical readily adds to the electron-rich furan ring, typically at the C5 position, to form a fluoroalkylated furanic radical intermediate. mdpi.com Subsequent one-electron oxidation and deprotonation lead to the rearomatized 5-fluoroalkylated furan product. mdpi.com The trifluoromethyl radical itself can be generated from various precursors, such as Togni's reagent or Langlois' reagent, often through single electron transfer (SET) processes mediated by photoredox catalysis or transition metals. researchgate.netnih.gov

The synthetic utility of radical reactions extends beyond the direct functionalization of the furan ring. Radical initiators, such as azobisisobutyronitrile (AIBN), are used in other transformations of furan derivatives. For example, the synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)furan (B58163), a related and useful building block, is accomplished via a radical bromination reaction using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in the presence of a radical initiator like AIBN. This highlights how radical chemistry can be used to modify substituents attached to the stable trifluoromethylated furan core. The resulting bromomethyl group is a reactive handle for subsequent nucleophilic substitutions and cross-coupling reactions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of Electronic Structure and Molecular Geometry

Quantum chemical methods are employed to model the molecule's structure and electronic landscape. These calculations are foundational for understanding its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating key structural parameters such as bond lengths and bond angles. For substituted furan (B31954) rings, the orientation of the substituent groups can lead to different conformers. DFT calculations are essential for identifying the lowest energy (most stable) conformation of 4-Bromo-2-(trifluoromethyl)furan and understanding the energetic barriers between different rotational states.

| Parameter | Typical Value (Å or °) |

|---|---|

| C-O Bond Length | ~1.36 - 1.37 Å |

| C=C Bond Length | ~1.35 - 1.37 Å |

| C-C Bond Length | ~1.42 - 1.44 Å |

| C-Br Bond Length | ~1.87 - 1.89 Å |

| C-CF3 Bond Length | ~1.49 - 1.51 Å |

| C-O-C Bond Angle | ~106 - 107° |

| O-C=C Bond Angle | ~110 - 111° |

| C-C-Br Bond Angle | ~128 - 130° |

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. compchem.nl

For substituted furans, the distribution and energy of these orbitals are heavily influenced by the electronic nature of the substituents. The electron-withdrawing trifluoromethyl group (-CF3) is expected to lower the energy of both the HOMO and LUMO, while the bromine atom's effect is more complex, involving both inductive withdrawal and lone pair donation. In related brominated furan and thiophene (B33073) systems, the HOMO is often localized on the aromatic ring, while the LUMO can be distributed across the entire molecule. compchem.nl Calculations for similar molecules have shown HOMO-LUMO gaps in the range of 3.6 to 4.0 eV. compchem.nl

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and serve as examples based on related compounds, as specific data for this compound is not available.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.4 |

| LUMO | -2.7 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which corresponds to hyperconjugative interactions that stabilize the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the furan oxygen atom due to its lone pairs, making it a likely site for protonation or interaction with electrophiles. The electron-withdrawing -CF3 group would create a region of positive potential around the adjacent carbon atom. The bromine atom would also influence the potential distribution. Such maps are invaluable for predicting how the molecule will interact with other reagents. compchem.nl

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, identifying the intermediate structures and the energy barriers that must be overcome.

To understand how this compound participates in a chemical reaction, such as a Diels-Alder cycloaddition or a nucleophilic substitution, computational chemists locate the transition state (TS) structure for each step. The transition state is the highest energy point along the reaction coordinate that connects reactants and products. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate.

For reactions involving furan derivatives, such as cycloadditions, DFT calculations can model the concerted or stepwise nature of the mechanism and predict the regioselectivity and stereoselectivity of the products. Characterizing the transition state involves confirming it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction path. While specific studies on the reaction mechanisms of this compound were not found, research on similar systems demonstrates the power of these methods to predict reaction feasibility and outcomes.

Reaction Pathway Analysis and Free Energy Profiles

Understanding the chemical transformations of this compound, such as its participation in cycloaddition reactions or its thermal decomposition, is crucial for predicting its stability and synthetic utility. Computational chemistry provides powerful tools to map out the potential energy surface of a reaction, identifying transition states and intermediates along a reaction coordinate.

Reaction pathway analysis for a compound like this compound would typically be performed using Density Functional Theory (DFT). By calculating the energies of reactants, products, and transition states, a free energy profile can be constructed. This profile illustrates the thermodynamics and kinetics of the reaction. For instance, in the study of furan pyrolysis, DFT calculations were used to determine the energy barriers for different ring-opening pathways, successfully identifying the most favorable reaction channel. rsc.orgrsc.org The rate-determining step of a reaction is identified as the one with the highest energy barrier on the free energy profile. rsc.orgrsc.org For a potential reaction involving this compound, such as a Diels-Alder reaction, computational analysis could predict the feasibility, regioselectivity, and the kinetic versus thermodynamic favorability of the products. pku.edu.cn

The free energy (G) of each species along the reaction pathway is calculated, and the activation free energy (ΔG‡) and the reaction free energy (ΔG_rxn) are determined. These calculations provide a quantitative understanding of how quickly a reaction will proceed and where the equilibrium will lie.

Table 1: Illustrative Data for a Hypothetical Reaction Pathway Analysis (Note: The following data is illustrative of the output from a computational study and is not specific to this compound)

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.0 | +26.5 |

| Intermediate | -5.0 | -4.2 |

| Transition State 2 | +15.0 | +16.8 |

| Products | -20.0 | -18.5 |

Global Reactivity Descriptors and Reactivity Indices

The key global reactivity descriptors include:

HOMO and LUMO Energies (E_HOMO, E_LUMO): E_HOMO is related to the ionization potential and indicates the ability to donate an electron. E_LUMO is related to the electron affinity and indicates the ability to accept an electron.

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A larger energy gap implies higher stability and lower reactivity.

Chemical Hardness (η) and Softness (S): Hardness (η ≈ (E_LUMO - E_HOMO)/2) measures the resistance to a change in electron distribution. Softness (S = 1/η) is the reciprocal of hardness.

Electronegativity (χ): This descriptor (χ ≈ -(E_HOMO + E_LUMO)/2) measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Defined as ω = χ² / (2η), this index quantifies the global electrophilic nature of a molecule. crimsonpublishers.com

DFT calculations, often using the B3LYP functional, are employed to compute these values for various heterocyclic compounds to understand and compare their reactivity. mdpi.comijopaar.com

Table 2: Representative Global Reactivity Descriptors Calculated via DFT (Note: This table illustrates the type of data generated. Values are representative for a generic heterocyclic compound.)

| Descriptor | Definition | Illustrative Value (eV) |

| E_HOMO | --- | -6.5 |

| E_LUMO | --- | -1.2 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.3 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.2 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Softness (S) | 1 / η | 0.38 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |

Spectroscopic Property Predictions and Validation

Computational methods can simulate the vibrational spectra (FT-IR and Raman) of a molecule with a high degree of accuracy. For this compound, DFT calculations would be used to determine the optimized molecular geometry and compute the harmonic vibrational frequencies. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor. nih.gov

The calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, C-F stretches, C-Br stretches, and furan ring vibrations. The potential energy distribution (PED) analysis can be used to determine the contribution of each internal coordinate to a specific normal mode of vibration. nih.gov Such simulations are routinely performed for halogenated and other substituted organic molecules, and the results generally show excellent agreement with experimental data. nih.govnepjol.info

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. nii.ac.jpgoogle.com This method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would reveal the electronic transitions responsible for its UV-Vis absorption, likely π → π* transitions within the furan ring, potentially modulated by the bromo and trifluoromethyl substituents. The choice of the functional and basis set is critical for obtaining accurate results that correlate well with experimental spectra. chemrxiv.orgmdpi.com

Solvent Effects in Computational Studies and Environmental Considerations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous dielectric medium. maxapress.commaxapress.com This approach allows for the calculation of molecular properties, such as reaction energy barriers and UV-Vis absorption maxima, in different solvents. researchgate.net For this compound, studying solvent effects would be crucial for predicting its behavior in various reaction media or for environmental fate modeling, as solvent polarity can stabilize or destabilize charge separation in transition states or excited states. maxapress.comresearchgate.net

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO), which are essential for technologies like telecommunications and optical data processing. Computational chemistry provides a direct route to assess the NLO potential of a new molecule. The key NLO property is the first hyperpolarizability (β). DFT calculations can be employed to compute the polarizability (α) and the first hyperpolarizability (β) of this compound. Studies on furan homologues and other organic systems show that the magnitude of these properties is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. researchgate.netacs.orgnih.gov The presence of both a polarizable bromine atom and a strongly electron-withdrawing trifluoromethyl group on the furan ring suggests that this compound might exhibit interesting NLO properties, a hypothesis that can be rigorously tested through theoretical calculations. bohrium.com

Advanced Applications As Synthetic Building Blocks in Complex Molecule Synthesis

Precursors for Complex Fluorinated Heterocyclic Architectures

The furan (B31954) moiety is a core structure in numerous natural products and synthetic compounds. nih.gov The presence of both a bromine atom and a trifluoromethyl group on the furan ring of 4-bromo-2-(trifluoromethyl)furan provides dual reactivity, making it an ideal precursor for constructing more elaborate fluorinated heterocyclic systems. The trifluoromethyl group is particularly significant in medicinal and agrochemical research, as it can enhance properties like metabolic stability and binding affinity. chinesechemsoc.orgmdpi.com

Synthetic strategies often involve the transformation of the furan ring or modification at its substituents. For instance, the bromine atom can serve as a handle for introducing various aryl or alkyl groups via palladium-catalyzed cross-coupling reactions, leading to the formation of substituted trifluoromethyl-furans. These products can then undergo further cyclization or derivatization reactions to yield complex, fused heterocyclic systems. The synthesis of fluorinated benzo(thieno)furans has been achieved through annulation reactions involving difluorocarbene, highlighting a pathway where a substituted furan could be a precursor to more complex fused systems. chim.it Research has also demonstrated the synthesis of 5-(trifluoromethyl)-2,3-dihydrofurans from brominated enone precursors, showcasing the utility of bromo-fluoro intermediates in building diverse heterocyclic frameworks. bohrium.com

Integration into Multi-Step Synthesis Pathways

The utility of this compound is prominent in its role as an intermediate in multi-step synthetic sequences. The bromine atom allows for its seamless integration into reaction pathways, where it can be replaced by a wide range of functionalities. This versatility makes it a valuable component in the synthesis of target molecules with specific structural requirements.

For example, in the synthesis of pharmaceutical or agrochemical candidates, the furan core containing a trifluoromethyl group might be a desired pharmacophore. cymitquimica.comdokumen.pub The synthetic route would involve an initial cross-coupling reaction using the bromo-substituent of this compound to connect it to another part of the target molecule. Subsequent reaction steps could then modify other parts of the molecule or the furan ring itself. The synthesis of complex molecules like 5-bromo-2-(5-{[(4Z)-1-(3-carboxyphenyl)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoic acid illustrates how a substituted furan can be a central component in a larger, multi-functional molecule. ontosight.ai Similarly, related compounds like 2-(bromomethyl)-5-(trifluoromethyl)furan (B58163) are used as intermediates to prepare more complex structures, such as chalcone (B49325) derivatives with potential biological activities. smolecule.com

Role in the Construction of Organofluorine Compounds with Specific Properties

The incorporation of fluorine atoms or fluorine-containing groups like trifluoromethyl (CF3) can dramatically alter the physical, chemical, and biological properties of organic molecules. chinesechemsoc.orgmdpi.com The CF3 group, in particular, is highly electronegative and lipophilic, which can enhance metabolic stability, binding affinity to biological targets, and cell membrane permeability. chinesechemsoc.orgontosight.ai

This compound serves as a direct precursor for introducing the 2-(trifluoromethyl)furan (B3053812) moiety into larger molecules, thereby imparting these desirable properties. This strategy is widely employed in medicinal chemistry and materials science. cymitquimica.comcymitquimica.com For instance, the synthesis of novel bioactive compounds often targets the inclusion of a trifluoromethyl-substituted heterocycle to optimize the drug-like properties of a lead compound. mdpi.com The bromine atom on the furan ring provides a convenient attachment point for coupling this fluorinated fragment with other molecular scaffolds. Research into fluorinated distyrylbenzene (B1252955) chromophores, for example, shows how the strategic placement of fluorine can influence molecular properties and solid-state organization, a principle applicable to materials derived from fluorinated furans. mdpi-res.com

Derivatization Strategies to Access Diverse Analogues for Research Purposes

The chemical reactivity of this compound allows for a multitude of derivatization strategies, enabling the creation of libraries of analogues for research and screening purposes. The primary site for derivatization is the carbon-bromine bond, which readily participates in various transition-metal-catalyzed cross-coupling reactions.

Key Derivatization Reactions:

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds. This compound can be coupled with a wide range of aryl and heteroaryl boronic acids or esters in the presence of a palladium catalyst. scispace.comacs.org This allows for the synthesis of a diverse array of 4-aryl- and 4-heteroaryl-2-(trifluoromethyl)furans. The reaction conditions can be optimized to accommodate sensitive functional groups on the coupling partner. semanticscholar.orgnih.gov

Heck Reaction: The Heck reaction couples the bromofuran with alkenes to form 4-alkenyl-2-(trifluoromethyl)furans. thieme-connect.comresearchgate.net This reaction is valuable for extending carbon chains and introducing unsaturation, providing precursors for further transformations. liverpool.ac.uk

Sonogashira Coupling: This palladium-catalyzed reaction with terminal alkynes yields 4-alkynyl-2-(trifluoromethyl)furans. These products are useful intermediates for synthesizing more complex structures, including polymers and macrocycles.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromofuran with various amines. This is a crucial transformation for accessing aminofuran derivatives, which are important scaffolds in medicinal chemistry.

These derivatization strategies provide a robust platform for systematically modifying the structure of this compound, leading to the generation of novel compounds with tailored properties for various scientific investigations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Bromo-2-(trifluoromethyl)furan, and how can reaction conditions be optimized for yield and purity?

- Methodology : Direct bromination of 2-(trifluoromethyl)furan using N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DMF or CCl₄) under controlled temperatures (0–25°C) is a common approach. Optimization involves monitoring reaction progress via TLC or GC-MS, followed by purification via column chromatography (silica gel, hexane/ethyl acetate). Yield improvements may require catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity . Stability during synthesis should be monitored using NMR to detect side reactions (e.g., debromination).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substitution patterns and confirm bromine/trifluoromethyl positions. The deshielding effect of Br and CF₃ groups aids in peak assignment.

- ¹⁹F NMR : Quantifies trifluoromethyl group integrity and detects fluorinated impurities.

- GC-MS/HPLC : Assess purity and resolve co-eluting byproducts. High-resolution mass spectrometry (HRMS) validates molecular ion peaks.

- X-ray crystallography (if crystalline derivatives are synthesized) provides definitive structural confirmation, as seen in related brominated furans .

Q. How should this compound be stored to prevent degradation?

- Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to minimize light/oxygen exposure. Regular stability checks via NMR (monitoring Br-C bond integrity) and Karl Fischer titration (moisture analysis) are recommended. Degradation products (e.g., debrominated furans) can be identified using LC-MS .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the CF₃ group on bromine’s electrophilicity. Fukui indices identify reactive sites for Suzuki-Miyaura or Sonogashira couplings. Solvent effects (PCM models) and transition-state analysis guide catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃). Experimental validation via kinetic studies (e.g., variable-temperature NMR) resolves competing pathways .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology : Multi-temperature crystallography (100–296 K) reduces thermal motion artifacts. Hirshfeld surface analysis distinguishes weak intermolecular interactions (e.g., C–Br···π contacts). For disordered structures, refinement software (e.g., SHELXL) with constraints for CF₃/Br groups improves accuracy. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. How can this compound serve as a building block for functional polymers?

- Methodology : Radical polymerization or ring-opening metathesis (ROMP) incorporates the furan moiety into polymer backbones. The CF₃ group enhances hydrophobicity, while bromine enables post-polymerization modifications (e.g., click chemistry). Characterize polymers via GPC (molecular weight), DSC (thermal stability), and AFM (surface morphology). Antifouling applications, inspired by brominated pyrrole-metal synergies , can be tested via marine biofilm assays.

Q. What methodologies evaluate biofouling inhibition in coatings derived from this compound?

- Methodology : Prepare coatings with this compound and metal oxides (e.g., Cu₂O, ZnO) to mimic synergistic antifouling systems . Use ASTM D5618 standard for marine exposure testing. Quantify biofilm biomass via confocal microscopy (SYTOX staining) and surface adhesion via AFM force spectroscopy. Electrochemical impedance spectroscopy (EIS) assesses coating durability.

Data Contradiction and Experimental Design

Q. How to address conflicting reactivity data in nucleophilic substitutions involving this compound?

- Methodology :

- Controlled experiments : Vary solvents (polar aprotic vs. protic), bases (K₂CO₃ vs. DBU), and nucleophiles (amines, thiols).

- Kinetic profiling : Use in-situ IR or Raman spectroscopy to track intermediate formation.

- Computational modeling : Compare activation energies for SN1/SN2 pathways.

- Isolate intermediates (e.g., Meisenheimer complexes) via cryogenic trapping for structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.